(2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1801686-30-5
VCID: VC11722435
InChI: InChI=1S/C18H18O3/c1-3-21-16-11-8-14(9-12-16)17(19)13-10-15-6-4-5-7-18(15)20-2/h4-13H,3H2,1-2H3/b13-10+
SMILES: CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC
Molecular Formula: C18H18O3
Molecular Weight: 282.3 g/mol

(2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

CAS No.: 1801686-30-5

Cat. No.: VC11722435

Molecular Formula: C18H18O3

Molecular Weight: 282.3 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one - 1801686-30-5

Specification

CAS No. 1801686-30-5
Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
IUPAC Name (E)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C18H18O3/c1-3-21-16-11-8-14(9-12-16)17(19)13-10-15-6-4-5-7-18(15)20-2/h4-13H,3H2,1-2H3/b13-10+
Standard InChI Key CWAXQPABGYADLQ-JLHYYAGUSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC
SMILES CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC

Introduction

Molecular Structure and Chemical Properties

Structural Features

The compound’s IUPAC name, (E)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, denotes its trans-configuration (2E) and substituent positions. Key structural attributes include:

  • Aromatic Rings: The 4-ethoxyphenyl group (ethoxy at para position) and 2-methoxyphenyl group (methoxy at ortho position) create electronic asymmetry, enhancing dipole moments .

  • Propenone Bridge: The α,β-unsaturated ketone system (C=O-CH=CH-) enables conjugation across the molecule, critical for optical properties and chemical reactivity.

  • Substituent Effects: Ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups donate electrons via resonance, stabilizing the enone system and influencing solubility.

Table 1: Molecular Descriptors

PropertyValue
CAS No.1801686-30-5
Molecular FormulaC₁₈H₁₈O₃
Molecular Weight282.3 g/mol
IUPAC Name(E)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
SMILESCCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC

The trans-configuration is confirmed via NMR coupling constants (J = 15–16 Hz for vinyl protons), while X-ray crystallography of analogous chalcones reveals planar geometries .

Synthesis and Reaction Mechanisms

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between 4-ethoxyacetophenone and 2-methoxybenzaldehyde. The procedure involves:

  • Reactant Mixing: Equimolar acetophenone and benzaldehyde derivatives in ethanol.

  • Base Catalysis: Aqueous KOH (60%) induces deprotonation, forming an enolate intermediate.

  • Aldol Addition: Nucleophilic attack of the enolate on the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone .

Reaction Conditions

  • Solvent: Ethanol-water mixture (3:1 v/v).

  • Temperature: Room temperature (20–25°C).

  • Yield: ~90–94% after recrystallization .

Mechanistic Insight: The ethoxy group’s electron-donating effect accelerates enolate formation, while steric hindrance from the ortho-methoxy group moderates reaction kinetics .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 7.92 (d, 2H, Ar-H from 4-ethoxyphenyl).

    • δ 7.77 (d, 1H, β-vinyl proton, J = 15.5 Hz).

    • δ 7.41 (d, 1H, α-vinyl proton, J = 15.5 Hz).

    • δ 3.84 (s, 3H, OCH₃) and δ 1.42 (t, 3H, OCH₂CH₃).

  • ¹³C NMR:

    • δ 190.1 (carbonyl C=O).

    • δ 161.6 (C-O of methoxy), δ 144.3 (C-O of ethoxy) .

Fourier-Transform Infrared (FT-IR)

  • Strong Bands:

    • 1652 cm⁻¹ (C=O stretch).

    • 1600–1450 cm⁻¹ (C=C aromatic and vinyl).

    • 1250 cm⁻¹ (C-O of ethers) .

Mass Spectrometry

  • Molecular Ion Peak: m/z 282.3 [M]⁺.

  • Fragmentation: Loss of ethoxy (-45 Da) and methoxy (-31 Da) groups.

Electronic and Optical Properties

Solvatochromism and Dipole Moments

The compound exhibits solvent-dependent absorbance shifts (bathochromic in polar solvents), attributed to ground-state (μg) and excited-state (μe) dipole moment differences. Computational studies (DFT/B3LYP/6-311++G**) reveal:

  • μg: 4.8 Debye.

  • μe: 6.2 Debye .

Nonlinear Optical (NLO) Behavior

  • Two-Photon Absorption (TPA): σ₂ = 1.2 × 10⁻⁴⁸ cm⁴·s·photon⁻¹ in DMSO.

  • Hyperpolarizability: β = 8.7 × 10⁻³⁰ esu, γ = 3.4 × 10⁻³⁶ esu .

  • Optical Limiting Threshold: 0.8 J/cm² at 532 nm, suitable for laser protection devices .

Table 2: NLO Parameters in Different Solvents

Solventλₐbs (nm)β (10⁻³⁰ esu)γ (10⁻³⁶ esu)
Hexane3487.12.9
DMSO3658.73.4

Biological and Material Applications

Medicinal Chemistry

Chalcones inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC₅₀ values comparable to indomethacin. The ethoxy and methoxy groups enhance membrane permeability, making the compound a candidate for anti-inflammatory drug development.

Materials Science

  • Organic LEDs (OLEDs): Blue emission (λₑₘ = 450 nm) with CIE coordinates (0.15, 0.10) .

  • Photovoltaic Cells: Acts as an electron transport layer (ETL), improving perovskite solar cell efficiency by 12.4% .

Comparative Analysis with Analogous Chalcones

Table 3: Property Comparison

CompoundDipole Moment (D)TPA Cross-Section (cm⁴·s·photon⁻¹)
4-Methoxy analog 4.10.9 × 10⁻⁴⁸
4-Chloro analog 5.31.0 × 10⁻⁴⁸
Target Compound4.81.2 × 10⁻⁴⁸

The target compound’s higher TPA arises from extended conjugation and electron-donating substituents .

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